molecular formula C12H16N4O3 B12442364 N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide

Cat. No.: B12442364
M. Wt: 264.28 g/mol
InChI Key: ZHJHSKLBBUPCKQ-UHFFFAOYSA-N
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Description

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide is a complex organic compound with a molecular formula of C15H22N4O4. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Introduction of the Acetylamino Group: This step involves the acetylation of an amino group on the quinazoline ring using acetic anhydride or acetyl chloride.

    Final Acetylation: The final step involves the acetylation of the hydroxyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the acetyl groups, yielding the corresponding amine and alcohol.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of the corresponding amine and alcohol.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Acetylamino)-6-(dimethoxymethyl)-5,6,7,8-tetrahydro-4-quinazolinyl]acetamide
  • N-(2-Mercaptoethyl)acetamide
  • N-(4-(Acetylamino)phenyl)-2-(4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thioacetamide

Uniqueness

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and acetylamino groups provide unique sites for further chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

N-(2-acetamido-6-hydroxy-5,6,7,8-tetrahydroquinazolin-4-yl)acetamide

InChI

InChI=1S/C12H16N4O3/c1-6(17)13-11-9-5-8(19)3-4-10(9)15-12(16-11)14-7(2)18/h8,19H,3-5H2,1-2H3,(H2,13,14,15,16,17,18)

InChI Key

ZHJHSKLBBUPCKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1CC(CC2)O)NC(=O)C

Origin of Product

United States

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